
2,3,4,5,6-Pentabromodiphenyl ether
Descripción general
Descripción
2,3,4,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce the risk of fire. Due to their persistence and potential toxicity, PBDEs have garnered significant attention from environmental and health researchers .
Mecanismo De Acción
Target of Action
2,3,4,5,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It’s known that pbdes can disrupt endogenous hormonal activities .
Mode of Action
It’s known that pbdes, including this compound, are very unreactive . Their reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .
Biochemical Pathways
It’s known that pbdes can disrupt endogenous hormonal activities , which suggests that they may interfere with hormone synthesis, secretion, transport, binding, action, or elimination.
Pharmacokinetics
Pbdes are known to bioaccumulate in the environment due to their lipophilicity and stability .
Result of Action
One study suggests that 2,2’,4,4’,5-pentabromodiphenyl ether, a related compound, can induce lipid accumulation throughout differentiation in 3t3-l1 and human preadipocytes in vitro .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a persistent organic pollutant (POP), it’s known to bioaccumulate in the environment due to its lipophilicity and stability . Its persistence in the environment also suggests that it can be transported over long distances .
Análisis Bioquímico
Biochemical Properties
2,3,4,5,6-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules, leading to altered hormonal signaling and function. For instance, it has been shown to influence the activity of enzymes involved in thyroid hormone metabolism, such as deiodinases . Additionally, this compound can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce lipid accumulation in preadipocytes, influencing adipogenesis . This compound also impacts cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound can disrupt calcium homeostasis in neuronal cells, affecting neurotransmitter release and synaptic function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to hormone receptors, such as the estrogen receptor, mimicking or blocking the action of natural hormones . This compound also inhibits the activity of enzymes like cytochrome P450s, leading to altered metabolism of endogenous and exogenous compounds . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo debromination, leading to the formation of lower brominated diphenyl ethers . Long-term exposure to this compound has been associated with persistent alterations in cellular function, such as increased proliferation of thyroid cells and potential carcinogenic effects . In vitro studies have shown that its impact on cellular processes can persist even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can disrupt endocrine function and alter metabolic processes without causing overt toxicity . At high doses, this compound can induce toxic effects, such as liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . Additionally, this compound can cross the blood-brain barrier, potentially affecting the central nervous system .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been found to localize in the endoplasmic reticulum (ER), where it can interfere with protein folding and induce ER stress . The compound can also accumulate in mitochondria, leading to mitochondrial dysfunction and altered energy metabolism . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The reaction is carried out in the presence of a catalyst, often iron or aluminum bromide, to facilitate the bromination process.
Industrial Production Methods
Commercial production of this compound involves a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The industrial process also includes purification steps to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and debrominated diphenyl ethers, which can have different environmental and biological impacts .
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Researchers study its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: It is investigated for its potential toxicological effects on human health, including its impact on the endocrine system and developmental processes.
Industry: It is used in the production of flame-retardant materials, particularly in electronics and textiles.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Uniqueness
2,3,4,5,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activities. Compared to other PBDEs, it has distinct environmental persistence and bioaccumulation potential, making it a compound of significant concern in environmental studies .
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQLFSHISNWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548894 | |
| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
32534-81-9, 189084-65-9 | |
| Record name | PENTABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


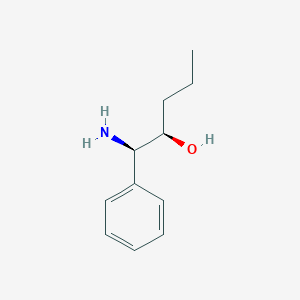

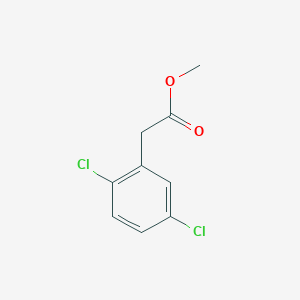



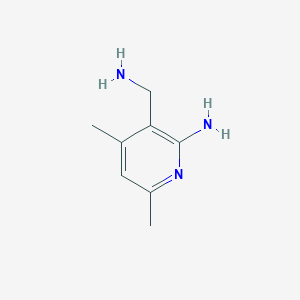


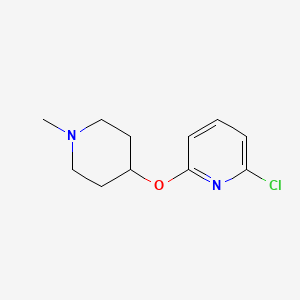
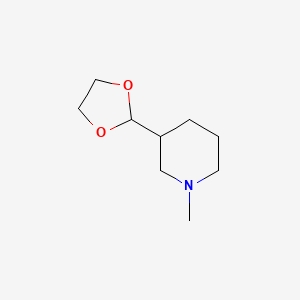


![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)
